4-chloro-N-[(2Z)-3-(4-chlorobenzyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
(2Z)-N-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structure, which includes chlorophenyl, piperidine, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Involving the reaction of chlorophenyl derivatives with nucleophiles under controlled conditions.
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the piperidine-1-sulfonyl group using sulfonyl chlorides in the presence of base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring or chlorophenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted aromatic compounds.
Scientific Research Applications
(2Z)-N-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through binding to active sites.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups but different functional groups.
Thiazole Derivatives: Compounds containing the thiazole ring with varying substituents.
Sulfonyl Piperidine Compounds: Molecules with the piperidine-1-sulfonyl group but different aromatic rings.
Uniqueness
(2Z)-N-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H25Cl2N3O2S2 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H25Cl2N3O2S2/c28-22-8-4-20(5-9-22)18-32-26(19-35-27(32)30-24-12-10-23(29)11-13-24)21-6-14-25(15-7-21)36(33,34)31-16-2-1-3-17-31/h4-15,19H,1-3,16-18H2 |
InChI Key |
JJZCXZDHPMWTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)Cl)N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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